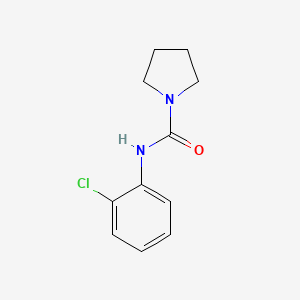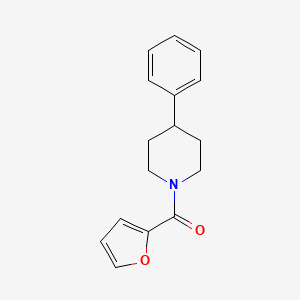
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide, also known as CPP or CPP-ACP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of dentistry. CPP-ACP has been found to have unique properties that make it an effective agent for preventing and treating dental caries, which is a common dental disease that affects millions of people worldwide.
Mécanisme D'action
The mechanism of action of N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP is not fully understood, but it is believed to involve the formation of complexes between N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide and calcium and phosphate ions in the saliva and dental plaque. These complexes are then able to penetrate the tooth enamel and provide a source of calcium and phosphate ions for remineralization. N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP has also been found to inhibit the growth of bacteria by disrupting their cell membranes and interfering with their metabolism.
Biochemical and Physiological Effects:
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been found to have a number of biochemical and physiological effects in the body. It has been shown to increase the concentration of calcium and phosphate ions in the saliva and dental plaque, which enhances the remineralization of tooth enamel. It has also been found to inhibit the growth of bacteria that cause dental caries, which helps to prevent the development of cavities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP for lab experiments is its ability to enhance the remineralization of tooth enamel. This makes it an ideal agent for studying the effects of different treatments on tooth enamel and for testing the efficacy of new dental products. However, there are also some limitations to using N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP in lab experiments. For example, it can be difficult to control the concentration of N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP in the saliva and dental plaque, which can affect the results of experiments.
Orientations Futures
There are many potential future directions for research on N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP. One area of interest is the development of new dental products that contain N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP, such as toothpaste and mouthwash. These products could be used to prevent and treat dental caries in a more effective way than current products. Another area of interest is the use of N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP in other areas of medicine, such as orthopedics and dermatology. N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been found to have potential applications in these fields due to its ability to enhance the remineralization of bone and skin tissue. Overall, N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP is a promising compound that has the potential to have a significant impact on the field of dentistry and beyond.
Méthodes De Synthèse
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine in the presence of a base, followed by the reaction of the resulting intermediate with ammonia. Enzymatic synthesis involves the use of enzymes such as pyrrolidone carboxylate hydrolase and amidase to catalyze the reaction between 2-chlorobenzoyl chloride and pyrrolidine.
Applications De Recherche Scientifique
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been extensively studied for its potential applications in the field of dentistry. It has been found to have a number of properties that make it an effective agent for preventing and treating dental caries. N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been shown to enhance the remineralization of tooth enamel, which is the process by which minerals are deposited back into the enamel to repair damage caused by acid erosion. It has also been found to inhibit the growth of bacteria that cause dental caries, such as Streptococcus mutans.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-5-1-2-6-10(9)13-11(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQLZIXKOUIHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(2,2-Dimethyl-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558137.png)
![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)
![5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline](/img/structure/B7558159.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)
![5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)

![1-(1,3-benzothiazol-2-yl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B7558191.png)
![2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)


![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)
![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)

![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7558222.png)